![molecular formula C19H19N5 B2807204 5-isopropyl-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 902024-32-2](/img/structure/B2807204.png)
5-isopropyl-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H19N5 and its molecular weight is 317.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
The synthesis of disubstituted pyrazolo[1,5-a]pyrimidines, among other heterocyclic compounds, demonstrates the chemical versatility of pyrazolo[1,5-a]pyrimidine derivatives. These compounds were synthesized through cyclocondensation reactions, showcasing the potential for creating a variety of biologically active molecules with potential applications in medicinal chemistry and material science (Li et al., 2012).
Reaction Studies
Investigations into the reactivity of pyrazolo[1,5-c]pyrimidines with 1,3-dicarbonyl compounds have provided insights into electrophilic substitution reactions. These studies not only expand the synthetic toolbox for modifying pyrazolo[1,5-a]pyrimidine scaffolds but also highlight the nuanced reactivity that can be exploited for developing new pharmaceuticals or materials (Zheng & Atta, 2011).
Antimicrobial and Antitumor Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit significant antimicrobial and antitumor activities. The synthesis and evaluation of these compounds, including their structural characterization through DFT calculations, suggest their potential as leads for the development of new therapeutic agents (Farag & Fahim, 2019). The biochemical properties of these compounds, such as their interaction with biological targets, could be further investigated to develop novel treatments for various diseases.
Green Synthesis Approaches
The development of solvent-free synthetic methods for pyrazolo[1,5-a]pyrimidines underscores the growing importance of green chemistry in the pharmaceutical industry. These methods not only reduce the environmental impact of chemical synthesis but also offer more efficient and cost-effective routes for the production of high-value compounds (Quiroga et al., 2008).
Pharmacokinetic Predictions and Anti-proliferative Agents
Glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines have been synthesized and evaluated for their anti-proliferative properties against cancer cell lines. In silico pharmacokinetic predictions alongside these evaluations indicate significant potential for these compounds as anti-proliferative agents, highlighting the role of pyrazolo[1,5-a]pyrimidine derivatives in oncology research (Atta et al., 2019).
Eigenschaften
IUPAC Name |
7-(2-methylimidazol-1-yl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-13(2)17-11-18(23-10-9-20-14(23)3)24-19(22-17)16(12-21-24)15-7-5-4-6-8-15/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPBOGYGPWEBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1-Adamantyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2807121.png)
![N-[4-[2-keto-2-(o-anisylamino)ethyl]thiazol-2-yl]-3,5-dimethoxy-benzamide](/img/structure/B2807123.png)

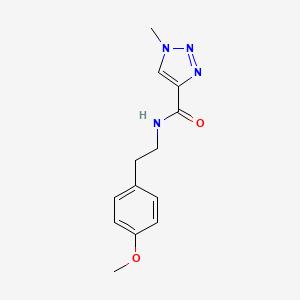
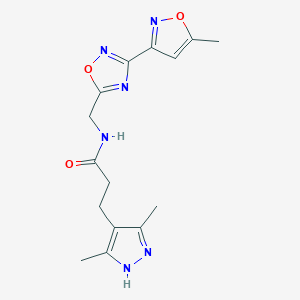
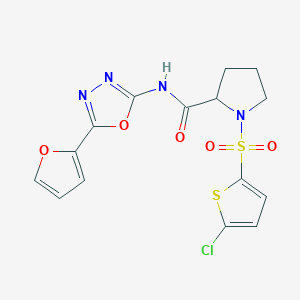

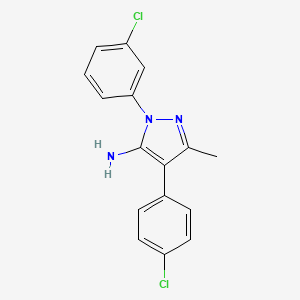
![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2807133.png)
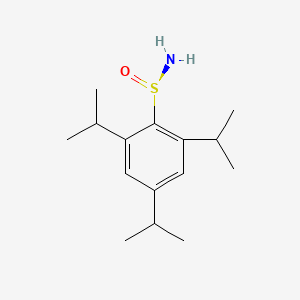
![N-(1-cyanocyclopentyl)-2-[cyclopropyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2807139.png)
![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2807140.png)
![3-(4-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2807142.png)
![3-Amino-6-benzyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2807143.png)
